![molecular formula C13H17N3O2S B4120085 N-(4-nitrophenyl)-1-azepanecarbothioamide](/img/structure/B4120085.png)
N-(4-nitrophenyl)-1-azepanecarbothioamide
Overview
Description
N-(4-nitrophenyl)-1-azepanecarbothioamide, commonly known as SNAP-5114, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of thioamides and has been found to exhibit a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of SNAP-5114 involves the inhibition of GAT-1, which is a sodium- and chloride-dependent transporter. SNAP-5114 binds to the substrate-binding site of GAT-1 and prevents the reuptake of GABA from the synaptic cleft. This leads to an increase in the concentration of GABA in the synaptic cleft, which enhances inhibitory neurotransmission.
Biochemical and Physiological Effects
SNAP-5114 has been found to exhibit a variety of biochemical and physiological effects. It has been shown to increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This has potential applications in the treatment of anxiety, depression, and epilepsy. SNAP-5114 has also been found to enhance the analgesic effects of opioids, which could be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
SNAP-5114 has several advantages for lab experiments. It is a potent and selective inhibitor of GAT-1, which makes it a useful tool for studying the role of GABA in neuronal function. It has also been found to be relatively stable in biological systems, which allows for long-term experiments. However, SNAP-5114 has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on SNAP-5114. One potential avenue is the development of more potent and selective inhibitors of GAT-1. This could lead to the development of new treatments for anxiety, depression, and epilepsy. Another potential direction is the investigation of the effects of SNAP-5114 on other neurotransmitter systems. This could provide insights into the complex interactions between different neurotransmitters in the brain. Finally, the development of new methods for administering SNAP-5114 could improve its effectiveness in vivo and lead to new applications in scientific research.
Scientific Research Applications
SNAP-5114 has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the gamma-aminobutyric acid (GABA) transporter GAT-1, which is responsible for the reuptake of GABA from the synaptic cleft. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GAT-1, SNAP-5114 increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission.
properties
IUPAC Name |
N-(4-nitrophenyl)azepane-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c17-16(18)12-7-5-11(6-8-12)14-13(19)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2,(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFMNELSVSVMLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)azepane-1-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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